molecular formula C20H13BrN2O2S B4709270 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(2-naphthyl)ethanone

2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(2-naphthyl)ethanone

Cat. No. B4709270
M. Wt: 425.3 g/mol
InChI Key: FPPYKHLLDBCPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(2-naphthyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(2-naphthyl)ethanone is not fully understood. However, studies have suggested that it may inhibit the growth of bacteria and fungi by disrupting their cell membranes. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not have any significant adverse effects on normal cells. It has been shown to have antioxidant properties and may help to reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(2-naphthyl)ethanone in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have more harmful effects on cells. However, one of the limitations of using this compound is that it may not be effective against all types of bacteria and fungi.

Future Directions

There are several potential future directions for research on 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(2-naphthyl)ethanone. One area of interest is its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, further studies could be conducted to investigate its potential as an anticancer agent and to explore its mechanism of action in more detail. Finally, more research could be done to determine the effectiveness of this compound against a wider range of bacteria and fungi.

Scientific Research Applications

2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(2-naphthyl)ethanone has a wide range of potential applications in scientific research. It has been studied for its antibacterial, antifungal, and anticancer properties. Additionally, it has been shown to have potential as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-naphthalen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O2S/c21-17-7-3-6-16(11-17)19-22-23-20(25-19)26-12-18(24)15-9-8-13-4-1-2-5-14(13)10-15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPYKHLLDBCPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(2-naphthyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(2-naphthyl)ethanone

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